molecular formula C24H19NO B14489488 5-(Triphenylmethyl)pyridin-2(1H)-one CAS No. 64063-54-3

5-(Triphenylmethyl)pyridin-2(1H)-one

Cat. No.: B14489488
CAS No.: 64063-54-3
M. Wt: 337.4 g/mol
InChI Key: KCHMFBPYFYLFDC-UHFFFAOYSA-N
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Description

5-(Triphenylmethyl)pyridin-2(1H)-one is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The triphenylmethyl group attached to the pyridine ring adds significant steric bulk and influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Triphenylmethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with triphenylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Triphenylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Triphenylmethyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Triphenylmethyl)pyridin-2(1H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-(Triphenylmethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triphenylmethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound of 5-(Triphenylmethyl)pyridin-2(1H)-one, lacking the triphenylmethyl group.

    Triphenylmethyl chloride: A reagent used in the synthesis of this compound.

    Pyridine N-oxides: Oxidized derivatives of pyridine.

Uniqueness

This compound is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

64063-54-3

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

5-trityl-1H-pyridin-2-one

InChI

InChI=1S/C24H19NO/c26-23-17-16-22(18-25-23)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,25,26)

InChI Key

KCHMFBPYFYLFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC(=O)C=C4

Origin of Product

United States

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